1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by its complex structure and unique reactivity due to the presence of bromine and amino functional groups. It is classified as a bromo-substituted ketone and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry.
The compound is synthesized through multi-step organic reactions, typically involving bromination and amination processes. It is commercially available from chemical suppliers and is utilized in various scientific research applications.
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is classified under the following categories:
The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves several synthetic routes:
The reaction conditions often require specific solvents and catalysts to optimize yield and purity. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and minimize by-products.
The molecular formula of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is , with a molecular weight of approximately 321.01 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one |
| InChI | InChI=1S/C10H11Br2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3 |
| InChI Key | WOSCVJOBPZENBR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)N)CBr)Br |
This structure indicates the presence of an aromatic ring with amino and bromomethyl substituents, contributing to its chemical reactivity.
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets:
These interactions make the compound relevant for biochemical studies and potential therapeutic applications.
The physical properties of 1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The presence of multiple functional groups contributes to its reactivity profile, making it suitable for various chemical transformations .
1-(4-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Research continues to explore its biological activities, including potential antimicrobial properties and roles as a pharmacophore in medicinal chemistry .
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in both fields.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5